molecular formula C18H11N3O3S B2720782 (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-67-6

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2720782
CAS No.: 467245-67-6
M. Wt: 349.36
InChI Key: NXQADOWDCAILHS-ZSOIEALJSA-N
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Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11N3O3S and its molecular weight is 349.36. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Catalytic Studies

A study on stereoselective synthesis of (Z)-acrylonitrile derivatives, including catalytic and acetylcholinesterase (AChE) inhibition studies, demonstrates the compound's relevance in synthesizing bioactive molecules. Such derivatives were synthesized via Knoevenagel condensation, showing significant AChE inhibition, a target in Alzheimer's disease treatment (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).

Cytotoxic Activities Against Cancer Cell Lines

Research on acrylonitriles substituted with heteroaryl groups has identified compounds with cytotoxic potency against human cancer cell lines. This demonstrates the potential of acrylonitrile derivatives in cancer research, where modifications at specific positions lead to significant variations in cytotoxic activity (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Electrochemistry of Organosoluble Metallophthalocyanines

The synthesis and electrochemical behavior of new metallophthalocyanines, derived from reactions involving acrylonitrile derivatives, highlight their application in materials science, particularly in developing organosoluble electronic and photonic materials (Bıyıklıoğlu, Güner, Topçu, & Kantekin, 2008).

Photoinduced Birefringence in Polymers

Studies on photoinduced birefringence in polymers doped with photoisomerizable pyrazoline derivatives (related to acrylonitrile structures) demonstrate applications in photonics, such as optical switchers and data storage materials (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Development of "Living" Free Radical Polymerizations

Acrylonitrile-based alkoxyamines facilitate "living" or controlled polymerizations, crucial for designing polymers with precise molecular weights and structures for advanced materials science applications (Benoit, Chaplinski, Braslau, & Hawker, 1999).

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c19-10-14(8-12-6-7-17(22)16(9-12)21(23)24)18-20-15(11-25-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQADOWDCAILHS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.